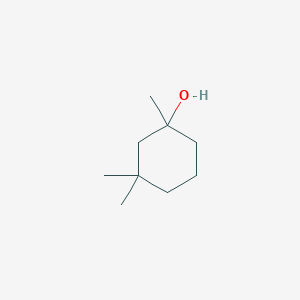

1,3,3-Trimethylcyclohexan-1-ol

Description

Contextualization within Cyclohexanol (B46403) Chemistry and its Analogs

Cyclohexanol and its derivatives are a significant class of cyclic alcohols with wide-ranging applications in the chemical industry, serving as solvents, intermediates in the synthesis of polymers like nylons, and as building blocks in the production of pharmaceuticals and fragrances. ontosight.ainih.gov The chemistry of cyclohexanols is largely dictated by the hydroxyl group and the conformational flexibility of the cyclohexane (B81311) ring.

1,3,3-Trimethylcyclohexan-1-ol is a specific analog within this class. Unlike its parent compound, cyclohexanol, the presence of the three methyl groups in this compound significantly influences its reactivity and physical properties. For instance, the gem-dimethyl group at the C3 position can influence the conformational equilibrium of the cyclohexane ring, which in turn can affect the stereochemical outcome of reactions involving the hydroxyl group at C1.

Other notable analogs include isomers like 1,3,5-trimethylcyclohexan-1-ol (B13211433) and 3,3,5-trimethylcyclohexan-1-ol. nih.govnih.gov Each of these isomers, while sharing the same molecular formula, exhibits different physical and chemical properties due to the varied placement of the methyl groups on the cyclohexane ring. nih.govnih.gov The study of these analogs provides valuable insights into structure-activity relationships and the impact of subtle structural modifications on molecular behavior. For example, research into conformationally restricted analogs of 2-(4-phenylpiperidino)cyclohexanol, known as spirovesamicols, highlights the importance of the cyclohexanol scaffold in modulating presynaptic cholinergic function. acs.org

Historical Overview of Academic Research on this compound

While specific historical research focusing solely on this compound is not extensively documented in readily available literature, its study is intrinsically linked to the broader exploration of terpenoid chemistry and the synthesis of complex organic molecules. The trimethylcyclohexane framework is a common structural motif in many natural products, particularly in the ionone (B8125255) and damascone (B1235705) families of fragrance compounds.

Early research involving similar structures likely emerged from studies on the rearrangement and cyclization reactions of acyclic precursors to form substituted cyclohexanes. The synthesis of such substituted cyclohexanols would have been of interest for understanding reaction mechanisms and for creating novel compounds for various applications. For instance, processes for preparing pure isomeric forms of related compounds like 3,3,5-trimethylcyclohexanol (B90689) have been developed, indicating a long-standing interest in the stereochemistry of these systems. google.com

Significance of this compound as a Chemical Scaffold in Research

The 1,3,3-trimethylcyclohexane unit serves as a valuable chemical scaffold in organic synthesis. A scaffold is a core molecular structure upon which various functional groups can be built to create a library of new compounds. The rigidity and defined stereochemistry of the substituted cyclohexane ring in this compound make it an attractive starting point for the synthesis of complex target molecules.

Its significance lies in:

Stereochemical Control: The fixed orientation of the methyl groups can direct the approach of reagents, allowing for stereoselective transformations at other positions on the ring.

Lipophilicity: The hydrocarbon-rich structure of the trimethylcyclohexane moiety increases the lipophilicity of molecules containing this scaffold, which can be a crucial factor in the design of compounds intended to interact with biological membranes.

Structural Rigidity: The cyclohexane ring, particularly with the bulky gem-dimethyl group, provides a degree of conformational rigidity. This is advantageous in medicinal chemistry for designing molecules that fit into specific protein binding pockets with high affinity.

Research on related cyclohexanol analogs demonstrates the utility of this type of scaffold. For example, the synthesis of isoxazole, pyrazole, and thiadiazole cyclohexanol analogs of 1,5-benzodiazepines highlights the versatility of the cyclohexanol framework in creating diverse heterocyclic compounds with potential therapeutic applications. researchgate.netbohrium.com

Current and Emerging Academic Research Trajectories for this compound

Current research involving scaffolds similar to this compound is multifaceted. While direct research on this specific molecule might be limited, the broader field of substituted cyclohexanols is active.

Emerging research trajectories include:

Asymmetric Catalysis: The development of chiral catalysts based on substituted cyclohexanol backbones for enantioselective synthesis. The defined stereochemistry of these scaffolds can be exploited to create highly effective catalysts.

Medicinal Chemistry: The use of the trimethylcyclohexane motif in the design of new therapeutic agents. Its lipophilic nature and rigid structure can be beneficial for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. For instance, the synthesis of dibenzylamino-1-methylcyclohexanol and its trifluoromethyl analog showcases the use of substituted cyclohexanols in creating compounds with specific conformational behaviors for potential biological applications. researchgate.net

Materials Science: The incorporation of the 1,3,3-trimethylcyclohexane unit into polymers and other materials to modify their physical properties, such as thermal stability and solubility.

A study on exhaled breath of patients with idiopathic pulmonary fibrosis identified (1S,5R)-3,3,5-Trimethylcyclohexan-1-ol as one of the volatile organic compounds, suggesting a potential, albeit indirect, link to biomedical research. bmj.com

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C9H18O |

| Molecular Weight | 142.24 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 79802-79-2 nih.gov |

| Appearance | Powder americanelements.com |

| SMILES | CC1(CCCC(C1)(C)O)C nih.gov |

| InChIKey | VXLSPNSOTHEATG-UHFFFAOYSA-N nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3,3-trimethylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-8(2)5-4-6-9(3,10)7-8/h10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXLSPNSOTHEATG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(C1)(C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3,3 Trimethylcyclohexan 1 Ol and Its Stereoisomers

Established Synthetic Pathways to 1,3,3-Trimethylcyclohexan-1-ol

The conventional synthesis of this compound relies on foundational organic reactions that construct the alcohol functionality from suitable precursors. These methods are generally robust and provide reliable access to the target compound, although often as a mixture of stereoisomers.

Catalytic hydrogenation is a primary method for the synthesis of cyclohexanols from their corresponding cyclohexanones. In the context of trimethylcyclohexanols, this typically involves the reduction of a trimethylcyclohexanone. While direct synthesis of this compound via this route would start from 1,3,3-trimethylcyclohexanone, extensive research has been conducted on the hydrogenation of related isomers, such as isophorone (B1672270) (3,5,5-trimethyl-2-cyclohexen-1-one), which provides valuable insight into the catalysts and conditions used for this class of compounds. researchgate.netwikipedia.org

The hydrogenation of isophorone can lead to two main products: 3,3,5-trimethylcyclohexanone (B147574) (TMCH) through selective reduction of the carbon-carbon double bond, or 3,3,5-trimethylcyclohexanol (B90689) via the complete reduction of both the C=C and C=O bonds. researchgate.netroyalsocietypublishing.org The choice of catalyst and reaction conditions is critical for controlling the selectivity of the reaction. For instance, palladium on activated carbon (Pd/AC) catalysts can yield high conversions, but often result in over-hydrogenation to 3,3,5-trimethylcyclohexanol. royalsocietypublishing.org The addition of Lewis acids, such as zinc chloride (ZnCl₂), has been shown to inhibit the reduction of the carbonyl group, thereby increasing the selectivity for 3,3,5-trimethylcyclohexanone. royalsocietypublishing.org

Various metal catalysts, including platinum, ruthenium, and nickel, have been employed for the hydrogenation of isophorone to 3,3,5-trimethylcyclohexanol. google.com Ruthenium-based catalysts, in particular, are noted for producing the alcohol with high yield. google.com Similarly, zinc-promoted nickel-molybdenum (B8610338) (Ni-Mo) unsupported catalysts have been developed for the deep hydrogenation of isophorone, achieving high conversion rates and selectivity for 3,3,5-trimethylcyclohexanol under optimized temperature and pressure conditions. patsnap.com

| Catalyst System | Precursor | Product | Temperature (°C) | Pressure (MPa) | Yield/Selectivity | Reference(s) |

| Zn-promoted Ni-Mo | Isophorone | 3,3,5-trimethylcyclohexanol | 140-160 | 1.5-2.0 | >99% selectivity | patsnap.com |

| Ruthenium | Isophorone | 3,3,5-trimethylcyclohexanol | N/A | 3.5-10.0 | 90% yield | google.com |

| Pd/AC with ZnCl₂ | Isophorone | 3,3,5-trimethylcyclohexanone | 100 | 2.0 | 76% selectivity | royalsocietypublishing.org |

| Raney Nickel | Isophorone | 3,3,5-trimethylcyclohexanol | 15-140 | 3.5-10.0 | 90% yield | google.com |

The synthesis of tertiary alcohols like this compound is classically achieved through the addition of an organometallic reagent to a ketone. The most direct application of this method involves the reaction of 3,3-dimethylcyclohexanone (B1346601) with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). smolecule.com This nucleophilic addition targets the electrophilic carbonyl carbon of the ketone. The reaction proceeds through the formation of a magnesium alkoxide intermediate, which is subsequently hydrolyzed in an aqueous acidic workup to yield the final tertiary alcohol. smolecule.com

This approach offers reliable control and typically high yields. For the synthesis of the related 3,3-dimethylcyclohexanol, reaction conditions are often maintained between 0°C and 25°C in an anhydrous ether solvent to manage the exothermic nature of the addition. smolecule.com Alternative organometallic reagents, such as those based on lithium diorganocopper (Gilman reagents), are particularly useful for conjugate (1,4) additions to α,β-unsaturated ketones. For example, lithium dimethylcuprate can add a methyl group to 3-methyl-2-cyclohexen-1-one (B144701) to produce 3,3-dimethylcyclohexanone, which can then be further functionalized. libretexts.orgresearchgate.net

| Ketone Precursor | Reagent | Product | Solvent | Conditions | Yield | Reference(s) |

| 3,3-Dimethylcyclohexanone | Methylmagnesium bromide | This compound* | Anhydrous Ether | 0-25°C, then hydrolysis | ~92% | smolecule.com |

| 3-Methyl-2-cyclohexen-1-one | Lithium dimethylcuprate | 3,3-Dimethylcyclohexanone | Ether | N/A | High | libretexts.orgresearchgate.net |

| 2-Cyclohexen-1-one | Lithium di-tert-butylcuprate | 3-tert-Butylcyclohexanone | Ether | N/A | 86% | researchgate.net |

*Product inferred from the reaction of methyl Grignard with the specified precursor.

The acid-catalyzed addition of water to an alkene is a fundamental reaction for producing alcohols. To synthesize this compound, the corresponding alkene precursor, 1,3,3-trimethylcyclohexene (B3343063), can be hydrated. chemicalbook.com This reaction follows Markovnikov's rule, where the proton from the acid adds to the less substituted carbon of the double bond, generating a more stable carbocation intermediate. For 1,3,3-trimethylcyclohexene, protonation of the C1 carbon would lead to a stable tertiary carbocation at C2, which would not yield the desired product. However, protonation at C2 would form a tertiary carbocation at C1. Subsequent attack by a water molecule on this carbocation, followed by deprotonation, yields the this compound. libretexts.org

It is important to note that carbocation intermediates are prone to rearrangement. libretexts.org In the synthesis of related compounds, rearrangements can be a significant factor. The synthesis of 1,3,3-trimethylcyclohexene itself can be achieved via the acid-catalyzed dehydration of 2,2,6-trimethylcyclohexanol, highlighting the reversible nature of this process. chemicalbook.com

Constructing the core cyclic structure through cyclization or rearrangement reactions represents a more complex but powerful synthetic strategy. These methods can build the trimethylcyclohexanol (B73185) skeleton from acyclic or different cyclic precursors. Intramolecular reactions, such as Michael-aldol annulations, can be used to form functionalized bicyclic systems that may serve as precursors to the desired monocyclic alcohol. ucl.ac.uk For example, the reaction of a substituted 1,3-cyclohexanedione (B196179) with an enal can produce a bicyclo[3.3.1]nonane derivative. ucl.ac.uk While not a direct route, such strategies demonstrate the potential for building complex cyclic scaffolds.

Rearrangements are also a key feature in organic synthesis. In the reaction of 2,3-dimethyl-1-butene (B117154) with HBr, the initial secondary carbocation rearranges to a more stable tertiary carbocation before the bromide ion attacks. Subsequent elimination can lead to a rearranged alkene isomer. libretexts.org Similar principles could be applied in carefully designed sequences to achieve the 1,3,3-trimethylcyclohexane framework.

Enantioselective and Diastereoselective Synthesis of this compound

Achieving stereocontrol in the synthesis of this compound and its isomers is a significant challenge that is addressed through the use of chiral catalysts and reagents. These advanced methods aim to produce specific stereoisomers, which is crucial for applications where biological activity is dependent on a precise three-dimensional structure.

Asymmetric hydrogenation is a premier strategy for synthesizing chiral molecules. ajchem-b.com In this field, significant research has focused on the enantioselective hydrogenation of prochiral α,β-unsaturated ketones, such as isophorone, which is an isomer of the direct precursor to this compound. The principles discovered are highly relevant to the synthesis of chiral trimethylcyclohexanols.

A notable system involves the use of palladium catalysts modified with a chiral auxiliary, most commonly the amino acid (S)- or (R)-proline. researchgate.netnih.gov In this reaction, the hydrogenation of isophorone can produce (S)- or (R)-3,3,5-trimethylcyclohexanone with very high enantiomeric excess (ee), sometimes up to 99%. researchgate.netnih.gov The mechanism is complex and has been a subject of debate. It is believed to involve the formation of a condensate between the ketone and proline, with the crucial enantioselective steps occurring on the surface of the metal catalyst. nih.gov The reaction can be influenced by two competing processes: a kinetic resolution pathway and a chiral catalysis pathway, with the dominant pathway depending on the surface coverage of the catalyst. nih.gov

Beyond proline, other chiral modifiers have been explored. Chiral sulfide (B99878) ligands designed to anchor robustly to palladium nanoparticles have been shown to accomplish heterogeneous enantioselective hydrogenation of isophorone. worktribe.comresearchgate.net The enantiomeric excess was found to depend on the structure of the ligand, with bulkier groups leading to better asymmetric induction. researchgate.net Furthermore, biocatalytic methods using a combination of enzymes, such as an ene-reductase and an alcohol dehydrogenase (ADH), have been developed for the stereoselective reduction of related cyclic enones, yielding halohydrins with three contiguous stereocenters with high stereoselectivity. acs.org

| Precursor | Catalyst/Modifier | Product | Enantiomeric Excess (ee) | Reference(s) |

| Isophorone | Pd / (S)-Proline | (S)-3,3,5-Trimethylcyclohexanone | Up to 99% | researchgate.netnih.gov |

| Isophorone | Pd Nanoparticles / Chiral Sulfide Ligands | 3,3,5-Trimethylcyclohexanone | Varies with ligand structure | worktribe.comresearchgate.net |

| α-Halo β-Alkyl Cyclic Enones | Ene-reductase / Alcohol Dehydrogenase | Chiral Halohydrins | High stereoselectivity | acs.org |

| Dibenzo-oxazepine derivatives | Chiral Ru/Diamine | Chiral Hydrogenated Products | Up to 99% | ajchem-b.com |

Biocatalytic Approaches and Enzymatic Resolution Techniques

Biocatalysis offers a powerful and selective method for the synthesis of specific stereoisomers of this compound. Enzymes, with their inherent chirality, can catalyze reactions with high enantio- and diastereoselectivity, which is often challenging to achieve with traditional chemical methods.

Enzymatic resolution is a widely used technique to separate enantiomers from a racemic mixture. This process typically involves the use of lipases to selectively acylate or hydrolyze one enantiomer of an alcohol or its corresponding ester, allowing for the separation of the two enantiomers. For instance, lipase-mediated acetylation of racemic alcohols using an acyl donor like vinyl acetate (B1210297) can yield an enantiomerically enriched acetate and the unreacted alcohol of the opposite configuration. researchgate.netdss.go.th This strategy has been successfully applied to resolve various cyclic alcohols. dss.go.th

A key application of this is in the kinetic resolution of racemic secondary alcohols, where lipases like Candida antarctica lipase (B570770) B have demonstrated high efficiency. dss.go.th For example, the enzymatic resolution of α-sulfinyl esters using lipoprotein lipase provides both the unreacted ester and the corresponding α-sulfinyl carboxylic acid in high yields and enantiomeric purity. nih.gov This principle can be extended to the resolution of trimethylcyclohexenyl acetate derivatives. The enzyme would selectively hydrolyze one enantiomer of the acetate, leaving the other enantiomer unreacted. This allows for the separation of the enantiomerically pure alcohol and acetate.

The use of oxidoreductases, such as alcohol dehydrogenases (ADHs), also presents a valuable biocatalytic route. uni-duesseldorf.de These enzymes can stereoselectively reduce a ketone precursor, such as 1,3,3-trimethylcyclohexanone, to a specific stereoisomer of this compound. By selecting an appropriate ADH, either the (R)- or (S)-enantiomer can be preferentially synthesized. The combination of different enzyme classes, such as ene-reductases and ADHs, can lead to the synthesis of complex stereoisomers from unsaturated precursors. acs.org

Table 1: Examples of Enzymes in Biocatalytic Synthesis

| Enzyme Class | Example Enzyme | Application | Reference |

| Lipase | Candida antarctica Lipase B | Kinetic resolution of racemic alcohols | dss.go.th |

| Lipoprotein Lipase | Lipoprotein lipase from Burkholderia sp. | Kinetic resolution of α-sulfinyl esters | nih.gov |

| Alcohol Dehydrogenase (ADH) | ADH from various sources | Stereoselective reduction of ketones | acs.org |

| Ene-Reductase | OYE2-3, NemA | Asymmetric reduction of C=C bonds | acs.org |

Stereocontrolled Functionalization of Cyclic Substrates

The synthesis of specific stereoisomers of this compound often relies on the stereocontrolled functionalization of cyclic substrates. This involves directing the introduction of functional groups to specific positions with defined stereochemistry.

One common strategy is the use of chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction. For example, in the synthesis of polysubstituted bicyclo[3.3.1]nonane systems, a Michael-aldol annulation can be employed with stereocontrol. ucl.ac.uk While not directly synthesizing this compound, the principles of controlling stereochemistry in cyclic systems are transferable.

Another approach is the halocyclization of unsaturated carboxylic acids or alcohols. biointerfaceresearch.comresearchgate.net This reaction proceeds through a haliranium or halirenium ion intermediate, and the subsequent intramolecular nucleophilic attack can be highly stereoselective, controlled by the substrate's geometry and the reaction conditions. biointerfaceresearch.com For instance, the iodolactonization of an unsaturated acid on a six-membered ring can proceed with high anti-stereoselection. biointerfaceresearch.com

The reduction of substituted cyclohexanones is a key step in many synthetic routes. The stereochemical outcome of the reduction of a ketone like 1,3,3-trimethylcyclohexanone to the corresponding alcohol is influenced by the reducing agent and the steric environment around the carbonyl group. For example, the Luche reduction, using sodium borohydride (B1222165) in the presence of a cerium(III) salt, is known for the selective 1,2-reduction of enones to allylic alcohols.

Furthermore, the strategic placement of substituents on the cyclohexane (B81311) ring can direct the stereochemistry of subsequent reactions. For instance, the presence of axial methyl groups can influence the reactivity of C-H bonds on the cyclohexane ring, a concept explored in the selective oxidation of substituted cyclohexanes. escholarship.org

Green Chemistry and Sustainable Synthetic Routes for this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. researchgate.net These principles are increasingly being applied to the synthesis of this compound.

Solvent-Free and Reduced-Solvent Reaction Systems

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often hazardous and contribute to pollution. rsc.org Solvent-free reactions or the use of greener solvents like water or supercritical carbon dioxide are preferred. rsc.org

For certain reactions, it is possible to run them neat (without a solvent), particularly if one of the reactants is a liquid. For example, the reaction of an alcohol with an acyl donor for enzymatic resolution can sometimes be carried out with the substrate itself acting as the solvent. dss.go.th

In other cases, the choice of solvent can significantly impact the environmental footprint of a process. Metrics like the E-Factor (mass ratio of waste to product) are used to assess the environmental impact, and solvent use is a major contributor to this factor. rsc.org The development of synthetic routes that operate in water or other environmentally benign solvents is a key goal. Biocatalytic reactions, for example, are often carried out in aqueous media under mild conditions, making them inherently greener than many traditional organic syntheses. psu.edu

Utilization of Renewable Feedstocks and Atom-Economical Processes

The use of renewable feedstocks, derived from biomass, is a cornerstone of sustainable chemistry. researchgate.net Acetone, a potential precursor for the synthesis of the trimethylcyclohexane skeleton through self-condensation to isophorone, can be produced from bio-based sources via fermentation. mdpi.com Isophorone can then be converted to various trimethylcyclohexane derivatives. mdpi.com The development of high-performance renewable fuels from bioderived multicyclic sesquiterpanes also highlights the potential of biomass as a source for cyclic hydrocarbons. acs.org

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. researchgate.net Reactions with high atom economy, such as addition reactions, are preferred over those that generate significant byproducts. The synthesis of this compound from 1,3,3-trimethylcyclohexene via hydration, for example, would have a high atom economy. The development of catalytic processes that enable direct and selective transformations is crucial for improving atom economy. researchgate.net For instance, the direct oxidation of C-H bonds in cyclohexane to cyclohexanol (B46403) and cyclohexanone (B45756) using a single non-porphyrinic iron center represents a move towards more atom-economical processes. researchgate.net

Reactivity and Transformation Pathways of 1,3,3 Trimethylcyclohexan 1 Ol

Dehydration Reactions and Olefin Formation from 1,3,3-Trimethylcyclohexan-1-ol

The elimination of water from an alcohol to form an alkene, known as dehydration, is a characteristic reaction of alcohols, particularly tertiary alcohols, under acidic conditions.

The acid-catalyzed dehydration of this compound proceeds via an E1 elimination mechanism. The regioselectivity of this reaction is governed by Zaitsev's rule (also spelled Saytzeff's rule), which predicts that the more substituted (and therefore more stable) alkene will be the major product. doubtnut.com

In the case of this compound, the tertiary carbocation intermediate can lose a proton from one of two adjacent carbons that bear hydrogen atoms (C2 or C6) or from the methyl group at C1. This leads to two possible alkene products.

Potential Dehydration Products of this compound | Product Name | Structure | Alkene Substitution | Predicted Yield | | --- | --- | --- | --- | | 1,5,5-Trimethylcyclohex-1-ene | Trisubstituted | Major | | 3,3-Dimethyl-1-methylenecyclohexane | Disubstituted | Minor |

The major product is predicted to be 1,5,5-trimethylcyclohex-1-ene because its double bond is trisubstituted, making it thermodynamically more stable than the disubstituted exocyclic double bond of 3,3-dimethyl-1-methylenecyclohexane . doubtnut.comshaalaa.com

The dehydration is typically carried out by heating the alcohol with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). The reaction proceeds through a three-step E1 mechanism:

Protonation of the Hydroxyl Group: The oxygen atom of the hydroxyl group is protonated by the acid catalyst. This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).

Formation of a Carbocation: The protonated hydroxyl group departs as a molecule of water, leading to the formation of a stable tertiary carbocation at the C1 position. This is the rate-determining step of the reaction.

Deprotonation to Form the Alkene: A weak base, such as water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), removes a proton from a carbon atom adjacent to the carbocation. Removal of a proton from C6 yields the major product, 1,5,5-trimethylcyclohex-1-ene, while removal from the methyl group yields the minor product.

Etherification and Esterification Reactions of the Hydroxyl Group

While the hydroxyl group of this compound is sterically hindered, it can undergo substitution reactions like etherification and esterification under specific conditions that avoid the competing elimination reaction.

Etherification: The formation of ethers from tertiary alcohols like this compound is challenging. Acid-catalyzed etherification with another alcohol is generally unsuccessful because the acidic conditions and heat strongly favor the E1 dehydration pathway. Furthermore, the Williamson ether synthesis, which involves reacting an alkoxide with an alkyl halide, is not feasible for preparing ethers from a tertiary substrate. The tertiary alkoxide is a strong base, and reacting it with a primary alkyl halide would work, but reacting a primary alkoxide with the corresponding tertiary alkyl halide of 1,3,3-trimethylcyclohexane would result almost exclusively in elimination.

Esterification: The direct esterification of this compound with a carboxylic acid under typical Fischer esterification conditions (acid catalyst, heat) is inefficient. quora.com The reaction is slow due to steric hindrance around the tertiary hydroxyl group, and the acidic conditions promote dehydration. quora.com

More effective methods involve activating the carboxylic acid, which allows the reaction to proceed under milder, non-acidic conditions. This is typically achieved by using an acid chloride or an acid anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine (B92270) or a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netyoutube.com The base neutralizes the HCl or carboxylic acid byproduct, preventing the acid-catalyzed dehydration of the alcohol. youtube.com

Effective Reagents for Esterification of this compound

| Reagent Type | Specific Reagent | Catalyst/Base | Conditions |

|---|---|---|---|

| Acid Chloride | Acetyl chloride | Pyridine | Mild, avoids strong acid |

| Acid Anhydride | Acetic anhydride | DMAP, Pyridine | Mild, high yield |

These methods avoid the formation of the carbocation intermediate, thus suppressing the competing elimination reaction and favoring the desired substitution to form the ester. quora.com

Synthesis of Alkyl and Aryl Ethers of this compound

The synthesis of ethers from this compound can be challenging due to its nature as a tertiary alcohol. The steric hindrance around the hydroxyl group and the propensity for elimination reactions under many standard etherification conditions require careful selection of reagents and reaction pathways.

One of the most common methods for ether synthesis is the Williamson ether synthesis , which involves the reaction of an alkoxide with an alkyl halide via an S(_N)2 mechanism. masterorganicchemistry.com To synthesize an alkyl ether of this compound, the alcohol must first be deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding 1,3,3-trimethylcyclohexoxide. This alkoxide then acts as a nucleophile.

However, the utility of this method is limited by the structure of the alkyl halide. For the Williamson synthesis to be effective, the alkyl halide should be primary or methyl. masterorganicchemistry.com Reaction with secondary or tertiary alkyl halides is problematic because the strongly basic alkoxide will favor elimination (E2) over substitution (S(_N)2), leading to the formation of alkenes instead of the desired ether. masterorganicchemistry.comchemistrytalk.org Therefore, to form a simple alkyl ether like 1-methoxy-1,3,3-trimethylcyclohexane, the alkoxide of this compound would be reacted with a methyl halide (e.g., iodomethane).

Synthesizing ethers from tertiary alcohols can also be achieved via S(_N)1-type reactions. masterorganicchemistry.com For instance, reacting this compound with an alkene in the presence of a strong acid catalyst can form an ether. masterorganicchemistry.com Another approach is the alkoxymercuration-demercuration of an alkene using the alcohol as the nucleophile, which follows Markovnikov's rule and avoids carbocation rearrangements. youtube.comlibretexts.org

| Ether Product | Reactants | Synthesis Method | Key Considerations |

| 1-Methoxy-1,3,3-trimethylcyclohexane | This compound, NaH, CH₃I | Williamson Ether Synthesis | The alkoxide is sterically hindered, but the methyl halide is unhindered, favoring S(_N)2. |

| 1-Ethoxy-1,3,3-trimethylcyclohexane | This compound, NaH, CH₃CH₂Br | Williamson Ether Synthesis | E2 elimination is a potential side reaction but S(_N)2 with a primary halide is generally feasible. |

| 1-tert-Butoxy-1,3,3-trimethylcyclohexane | This compound, Isobutylene, H₂SO₄ (cat.) | Acid-Catalyzed Alkene Addition | The reaction proceeds via a stable tertiary carbocation formed from isobutylene. masterorganicchemistry.com |

| 1-Phenoxy-1,3,3-trimethylcyclohexane | This compound, Phenol | Methods for hindered ethers (e.g., specialized coupling) | Standard Williamson (using phenoxide and a tertiary halide) or Ullmann couplings are not suitable. nih.gov |

Skeletal Rearrangements and Ring Transformations

A hallmark of the reactivity of tertiary alcohols like this compound is their susceptibility to skeletal rearrangements under acidic conditions. libretexts.org These transformations are driven by the formation of a relatively stable tertiary carbocation, which can then rearrange to an even more stable or a thermodynamically favored product. chemistrysteps.com

The typical reaction is an acid-catalyzed dehydration. youtube.com The process begins with the protonation of the hydroxyl group by an acid (e.g., H₂SO₄, H₃PO₄), converting it into a good leaving group (water). Loss of water generates a tertiary carbocation at the C1 position. This carbocation can then undergo one of two primary transformations:

Elimination: A proton is abstracted from an adjacent carbon, leading to the formation of a double bond. This can result in a mixture of isomeric alkenes, such as 1,5,5-trimethylcyclohex-1-ene and 1,3,3-trimethylcyclohex-1-ene.

Rearrangement: The carbocation rearranges via a 1,2-shift. In this case, a methyl group from an adjacent carbon can migrate to the positively charged carbon. masterorganicchemistry.com For the carbocation derived from this compound, a 1,2-methyl shift from the C3 position to the C2 position (if a carbocation were formed there after a hydride shift) or other complex shifts could occur, leading to a new carbocationic intermediate. This rearranged intermediate will then undergo elimination to yield a different set of isomeric alkenes. Such rearrangements often lead to the formation of more highly substituted, and thus more thermodynamically stable, alkene products. reddit.com Ring expansion or contraction is also a possibility in related systems, particularly with smaller, more strained rings. chemistrysteps.com

| Reaction Type | Conditions | Intermediate | Potential Products | Driving Force |

| Dehydration (without rearrangement) | H₂SO₄, heat | 1,3,3-Trimethylcyclohexyl cation | 1,5,5-Trimethylcyclohex-1-ene, 1,3,3-Trimethylcyclohex-1-ene | Formation of a stable alkene |

| Dehydration (with rearrangement) | H₂SO₄, heat | Rearranged carbocation (e.g., via 1,2-methyl shift) | 1,2,3-Trimethylcyclohexenes (various isomers) | Formation of a more stable carbocation/thermodynamic alkene product reddit.com |

Advanced Spectroscopic and Structural Investigations of 1,3,3 Trimethylcyclohexan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific multi-dimensional NMR data (e.g., COSY, HSQC, HMBC, NOESY) for 1,3,3-Trimethylcyclohexan-1-ol, which would be necessary for complete structural assignment and conformational analysis, have not been reported.

Studies using dynamic NMR spectroscopy to determine the energy barriers for conformational changes, such as the ring flip of the cyclohexane (B81311) ring in this compound, have not been found.

Vibrational Spectroscopy (Infrared and Raman) for Hydrogen Bonding and Conformational Preferences

While in-situ spectroscopic monitoring is a powerful technique for studying reaction mechanisms, no specific studies applying this to reactions involving this compound have been identified.

High-Resolution Mass Spectrometry and Fragmentation Pathway Elucidation

Detailed high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) studies to elucidate the specific fragmentation pathways and molecular architecture of this compound are not available.

X-ray Crystallography and Electron Diffraction Studies of Solid-State Forms

The precise arrangement of atoms and molecules in the crystalline state is determined using diffraction techniques, primarily X-ray crystallography and, for certain applications, electron diffraction. These methods provide definitive information on bond lengths, bond angles, and intermolecular interactions.

As of the current literature survey, specific single-crystal X-ray diffraction or electron diffraction data for this compound has not been reported. Such studies would be invaluable for unequivocally establishing its solid-state conformation and packing.

Theoretical Application and Expected Data

Should a crystalline form of this compound be subjected to X-ray crystallography, the resulting data would allow for the complete determination of its molecular structure in the solid phase. The chair conformation of the cyclohexyl ring, which is generally favored, would be confirmed, and the precise orientations of the axial and equatorial methyl groups, as well as the hydroxyl group, would be measured.

An X-ray diffraction experiment would yield a set of crystallographic parameters that describe the unit cell and the atomic positions within it. This information is typically presented in a standardized format.

Hypothetical Crystallographic Data Table for this compound This table illustrates the type of data that would be generated from an X-ray crystallography study. The values presented are for illustrative purposes only and are not based on experimental results.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describing the symmetry of the unit cell. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell axes. | a = 10.5, b = 8.2, c = 12.1 |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 105.5, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 1005 |

| Z | The number of molecules per unit cell. | 4 |

| Calculated Density (g/cm³) | The theoretical density of the crystal. | 0.940 |

Electron diffraction is another powerful technique for determining molecular structure, particularly for very small crystals or for gas-phase studies. Ultrafast electron diffraction can even be used to observe molecular motions on the femtosecond timescale. For a molecule like this compound, gas-phase electron diffraction could provide information about its structure free from the influence of crystal packing forces.

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Purity and Absolute Configuration Determination

This compound is a chiral molecule, existing as two non-superimposable mirror images (enantiomers). Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for studying these chiral properties. These techniques measure the differential interaction of chiral molecules with left and right circularly polarized light.

Currently, there are no published experimental CD or ORD spectra specifically for the enantiomers of this compound. Such data would be critical for assigning the absolute configuration (R or S) to each enantiomer and for determining the enantiomeric purity of a sample.

Principles and Potential Findings

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of the wavelength of light. An ORD spectrum shows how the plane of polarized light is rotated at different wavelengths. The spectrum of a chiral molecule will exhibit a "Cotton effect" in the region where it has an absorption band. The sign of the Cotton effect (positive or negative) can be correlated with the absolute configuration of the molecule.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum consists of positive or negative peaks (or bands) at the wavelengths of absorption. The sign and intensity of these peaks are characteristic of the molecule's three-dimensional structure and can be used to determine its absolute configuration, often with the aid of computational chemistry to predict the theoretical spectra for the R and S enantiomers.

Illustrative Chiroptical Data Table This table shows the kind of data that would be obtained from CD and ORD studies of the enantiomers of this compound. The data are hypothetical and serve to illustrate the expected format of such findings.

| Technique | Parameter | Hypothetical Value for (R)-enantiomer | Hypothetical Value for (S)-enantiomer |

|---|---|---|---|

| Circular Dichroism (CD) | λmax (nm) | 215 | 215 |

| Δε (M-1cm-1) | +0.8 | -0.8 | |

| Optical Rotatory Dispersion (ORD) | [α] at 589 nm (D-line) | +15.2 | -15.2 |

| Cotton Effect Peak (nm) | 220 | 220 | |

| Cotton Effect Trough (nm) | 210 | 210 |

The determination of the chiroptical properties of this compound would be a significant contribution to the stereochemical understanding of this compound, providing a benchmark for the assignment of absolute configuration to related chiral cyclohexanol (B46403) derivatives.

Theoretical and Computational Chemistry Studies of 1,3,3 Trimethylcyclohexan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic distribution and energy of a molecule.

Density Functional Theory (DFT) Applications for Geometries and Energies

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly popular for its balance of accuracy and computational cost. For 1,3,3-trimethylcyclohexan-1-ol, DFT calculations would be instrumental in determining its most stable three-dimensional structure.

The chair conformation of the cyclohexane (B81311) ring is generally the most stable. For this compound, there are two possible chair conformers resulting from the ring flip. One conformer would have the hydroxyl group in an axial position, and the other in an equatorial position. DFT calculations would optimize the geometry of both conformers to find the lowest energy state for each. The relative energies of these conformers would indicate which is more stable and therefore more populated at equilibrium. The presence of the gem-dimethyl group at the 3-position introduces significant steric interactions that would be precisely quantified by these calculations.

A hypothetical data table resulting from such a DFT study might look like this:

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| Axial-OH | B3LYP/6-31G(d) | 0.00 | 1.85 |

| Equatorial-OH | B3LYP/6-31G(d) | -2.50 | 1.95 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific studies on this compound are available.

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods can be used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

For this compound, ab initio calculations could predict the ¹H and ¹³C NMR chemical shifts for each nucleus in the molecule. These theoretical predictions are highly valuable for interpreting experimental NMR spectra and for confirming the structure and conformation of the molecule. Similarly, the calculation of vibrational frequencies can help in assigning the peaks in an experimental IR spectrum to specific molecular motions, such as O-H stretching or C-C bond vibrations.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations would allow for the exploration of the conformational landscape of this compound beyond just the two chair conformers. It would reveal the energy barriers between different conformations and the pathways of conformational change.

Furthermore, MD simulations are particularly powerful for studying the effects of a solvent on the behavior of a molecule. By simulating this compound in a box of solvent molecules (e.g., water or a non-polar solvent), one could investigate how the solvent influences its conformational preferences and how the molecule interacts with the surrounding solvent molecules through hydrogen bonding or van der Waals forces.

Reaction Mechanism Elucidation via Computational Transition State Search

Computational chemistry is a key tool for investigating the mechanisms of chemical reactions. For a tertiary alcohol like this compound, a common reaction is acid-catalyzed dehydration. Computational methods can be used to find the transition state structures for such a reaction. The energy of the transition state determines the activation energy of the reaction, which is crucial for understanding the reaction rate. By mapping out the entire reaction pathway, including intermediates and transition states, a detailed understanding of the reaction mechanism can be obtained.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR models are regression or classification models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. While no specific QSAR/QSPR models for this compound have been found, it could be included in a dataset of similar alcohol compounds to develop such a model.

For example, a QSAR model could be developed to predict the toxicity of a series of cyclic alcohols based on calculated molecular descriptors. These descriptors could include steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment, partial charges), and lipophilicity (e.g., logP). A hypothetical QSPR model could predict a property like the boiling point.

A hypothetical data table for a QSAR/QSPR study might include:

| Compound | logP | Molecular Volume (ų) | Predicted Activity/Property |

| Cyclohexanol (B46403) | 1.23 | 105.2 | X |

| 1-Methylcyclohexan-1-ol | 1.68 | 120.5 | Y |

| This compound | 2.50 | 151.8 | Z |

Note: The data in this table is hypothetical and for illustrative purposes only.

Insufficient Information Available for this compound in Specified Applications

Following a comprehensive review of publicly available scientific literature and chemical databases, it has been determined that there is a significant lack of specific information regarding the applications of this compound in the detailed areas outlined for this article. While data exists for its isomers and related compounds, the direct application of this compound as a key synthetic intermediate in specialty chemicals, its role in polymer and monomer production, its use in engineering novel materials, or its function as a solvent or reaction medium is not substantially documented in the available resources.

The investigation into its role as a precursor for flavor and fragrance compounds or as an intermediate in pharmaceuticals did not yield specific examples or detailed research findings directly attributable to this compound. Similarly, its purported role in the production of polymers and monomers, including its incorporation into polymeric systems for enhanced properties or the development of advanced materials through its functionalization, remains largely undocumented in the scientific literature. Furthermore, no specific instances of its use as a solvent or reaction medium in chemical transformations were identified.

While its isomer, 3,3,5-trimethylcyclohexanol (B90689), is a known precursor to the vasodilator cyclandelate (B1669388) and the sunscreen component homosalate, similar well-documented synthetic pathways originating from this compound are not readily found. The compound is commercially available and listed for research purposes, including "pharmaceutical testing," which suggests potential for ongoing investigation into its applications. However, at present, the specific data required to fulfill the detailed sections of the proposed article on its role in chemical synthesis and materials science is not available in the public domain.

Therefore, this article cannot be generated as requested due to the absence of specific, verifiable, and detailed research findings for this compound within the stipulated outline.

Applications and Role of 1,3,3 Trimethylcyclohexan 1 Ol in Chemical Synthesis and Materials Science

Development of Chiral Auxiliaries and Ligands Based on 1,3,3-Trimethylcyclohexan-1-ol for Asymmetric Synthesis

Extensive searches of scientific literature and chemical databases did not yield any specific examples or detailed research findings regarding the development and application of chiral auxiliaries or ligands derived from this compound for asymmetric synthesis. This suggests that this particular compound is not a commonly utilized scaffold in this area of chemical research.

The field of asymmetric synthesis relies heavily on the use of chiral auxiliaries and ligands to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over another. These chiral molecules are typically derived from readily available and often naturally occurring chiral starting materials. Common structural motifs for successful chiral auxiliaries and ligands often possess specific features, such as C2 symmetry, rigid conformational frameworks, and the ability to effectively shield one face of a reactive intermediate.

While the this compound structure possesses a chiral center at the C1 position, it appears that its derivatives have not been explored or reported as effective tools for inducing stereoselectivity in asymmetric transformations. Research in asymmetric catalysis continues to evolve, with a constant search for novel and more efficient chiral molecules. However, based on currently available information, the role of this compound in the development of chiral auxiliaries and ligands for asymmetric synthesis is not established.

Structure Activity Relationships Sar and Mechanistic Studies of 1,3,3 Trimethylcyclohexan 1 Ol Derivatives

Systematic Structural Modifications of the 1,3,3-Trimethylcyclohexan-1-ol Scaffold

Systematic modification of the this compound scaffold can be approached by altering three main regions of the molecule: the hydroxyl group, the methyl groups, and the cyclohexane (B81311) ring itself. Each modification would be expected to induce distinct changes in the molecule's properties and reactivity.

Modification of the Hydroxyl Group:

The tertiary hydroxyl group is a primary site for chemical modification, leading to the formation of ethers, esters, and other derivatives.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) would yield a series of esters. The nature of the R group in the ester (O-C(=O)R) can be systematically varied to probe the effects of sterics and electronics.

Etherification: Synthesis of ethers (O-R) can be achieved, for example, through a Williamson-type synthesis, although SN2 reactions at the tertiary center are not feasible. An alternative would be the reaction of the alcohol with a reagent like a t-butyl halide under conditions that favor an SN1 mechanism.

Modification of the Methyl Groups:

While synthetically more challenging, modification of the methyl groups could provide valuable insights.

Homologation: Replacing one or more methyl groups with larger alkyl groups (e.g., ethyl, isopropyl) would systematically increase steric bulk around the reaction center.

Introduction of Functional Groups: Substitution on the methyl groups, though not straightforward, could introduce functionalities that modulate the electronic properties of the molecule.

Modification of the Cyclohexane Ring:

Introduction of Unsaturation: Dehydration of the parent alcohol can introduce a double bond in the ring, with the position of the double bond being influenced by the reaction conditions and the stability of the resulting alkene (Zaitsev's rule).

Introduction of Substituents: Adding other substituents to the cyclohexane ring would alter its conformational preferences and electronic landscape.

The following interactive data table illustrates a hypothetical set of derivatives created through systematic structural modifications and the predicted impact on their general reactivity.

| Derivative Name | Modification | Predicted Effect on Reactivity at C1 |

| 1,3,3-Trimethylcyclohexyl acetate (B1210297) | Esterification (acetyl group) | Decreased nucleophilicity of the oxygen |

| 1-Ethoxy-1,3,3-trimethylcyclohexane | Etherification (ethyl group) | Steric hindrance to reactions at C1 |

| 1-Ethyl-3,3-dimethylcyclohexan-1-ol | Homologation (C1-methyl to ethyl) | Increased steric hindrance |

| 3,3-Dimethyl-1-methylenecyclohexane | Dehydration | Creation of a reactive pi-system |

Investigation of Steric and Electronic Effects on Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of this compound derivatives are profoundly influenced by steric and electronic factors inherent in their structure.

Steric Effects:

The most significant steric feature of the this compound scaffold is the presence of the gem-dimethyl group at the C3 position and the methyl group at the C1 position.

Thorpe-Ingold Effect (gem-Dimethyl Effect): The gem-dimethyl group at C3 can influence the reactivity at C1. This effect, also known as angle compression, can bring reactive groups closer together, potentially accelerating intramolecular reactions. In intermolecular reactions, the steric bulk of these methyl groups can hinder the approach of reagents. wikipedia.org

Steric Hindrance at the Reaction Center: The tertiary nature of the C1 carbon, bonded to a methyl group and the cyclohexane ring, creates significant steric hindrance. This steric crowding makes SN2 reactions at this center highly unfavorable. Reactions proceeding through a carbocation intermediate (SN1, E1) are more likely. The presence of bulky substituents on either the nucleophile or the electrophile will further decrease reaction rates. For instance, the formation of bulky ethers or esters would be expected to be slower than those with smaller groups.

Electronic Effects:

The electronic effects in derivatives of this compound are primarily inductive.

Inductive Effect of Alkyl Groups: The three methyl groups are electron-donating through induction. This effect increases the electron density on the cyclohexane ring and, more importantly, stabilizes a potential carbocation at C1. The formation of a tertiary carbocation upon protonation of the hydroxyl group and subsequent loss of water is a key mechanistic step in many reactions of this alcohol. egyankosh.ac.inmasterorganicchemistry.com

Influence of Substituents on Derivatives: In ester and ether derivatives, the electronegativity of the oxygen atom withdraws electron density from the C1 carbon. The nature of the group attached to the oxygen can further modulate this effect. Electron-withdrawing groups on an ester, for example, would make the C1 carbon more electrophilic.

The following table summarizes the expected influence of systematic modifications on reaction rates for a hypothetical reaction, such as solvolysis, which proceeds through a carbocation intermediate.

| Modification to this compound | Primary Effect | Predicted Relative Rate of Solvolysis |

| None (Parent Alcohol) | Baseline | 1.0 |

| Replacement of C1-methyl with H | Reduced carbocation stability | < 1.0 |

| Replacement of C3-gem-dimethyl with H | Reduced steric strain relief in carbocation | < 1.0 |

| Addition of an electron-withdrawing group on the ring | Destabilization of carbocation | < 1.0 |

| Addition of an electron-donating group on the ring | Stabilization of carbocation | > 1.0 |

Detailed Mechanistic Insights into Derivative Formation and Transformations

The mechanisms of reactions involving this compound and its derivatives are largely dictated by the tertiary nature of the alcohol and the steric environment.

Formation of a Tertiary Carbocation:

A central feature of the reactivity of this compound is the facile formation of the 1,3,3-trimethylcyclohexyl cation. In the presence of a strong acid, the hydroxyl group is protonated to form a good leaving group (water). The departure of water generates a relatively stable tertiary carbocation. libretexts.org

Dehydration Reactions:

Acid-catalyzed dehydration of this compound proceeds via an E1 mechanism. nau.edu Following the formation of the tertiary carbocation, a proton is eliminated from an adjacent carbon to form an alkene. The regioselectivity of this elimination is governed by Zaitsev's rule, which predicts that the most substituted (and therefore most stable) alkene will be the major product. However, the formation of other isomers is also possible.

Rearrangement Reactions:

The initially formed 1,3,3-trimethylcyclohexyl cation can potentially undergo rearrangements to form more stable carbocations, although in this specific case, the tertiary carbocation is already quite stable. egyankosh.ac.inmasterorganicchemistry.com However, under certain conditions, rearrangements such as hydride or alkyl shifts could occur, leading to the formation of different ring structures or rearranged alkyl substitution patterns. For example, a methyl shift could potentially lead to a more strained but differently substituted carbocation, which could then lead to a variety of rearranged products. masterorganicchemistry.com

Mechanisms of Derivative Formation:

Esterification (e.g., Fischer Esterification): This acid-catalyzed reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. The steric hindrance of the tertiary alcohol would be expected to slow down the rate of this reaction compared to primary or secondary alcohols.

Ether Synthesis: As mentioned, the Williamson ether synthesis is not suitable for this tertiary alcohol due to the high propensity for elimination. libretexts.orgopenstax.org Synthesis would likely proceed through an SN1-type mechanism, where the alcohol is converted to a good leaving group, a carbocation is formed, and then trapped by another alcohol molecule.

The study of the mechanisms of these transformations is crucial for controlling the outcome of reactions and for designing synthetic routes to new derivatives with desired properties.

Future Research Directions and Emerging Trends for 1,3,3 Trimethylcyclohexan 1 Ol

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of chemical processes involving 1,3,3-Trimethylcyclohexan-1-ol. These computational tools can significantly accelerate research by predicting reaction outcomes, optimizing reaction conditions, and even designing novel derivatives with desired properties.

ML algorithms can be trained on large datasets of chemical reactions to identify complex patterns and relationships that are not immediately obvious to human researchers. beilstein-journals.orgsemanticscholar.org This can lead to the discovery of new synthetic routes or the optimization of existing ones, improving yields and reducing waste. For instance, ML models can predict the optimal catalyst, solvent, and temperature for a specific transformation of this compound. beilstein-journals.org The process of local reaction optimization guided by ML involves defining reaction parameters and objectives, such as yield and selectivity, to accelerate the discovery of optimal conditions. beilstein-journals.org

Furthermore, generative AI models can be employed to design new molecules based on the this compound scaffold. drugdiscoverychemistry.comnih.gov By defining a set of desired properties, these models can propose novel structures that are likely to exhibit those characteristics, streamlining the process of drug discovery and materials science. drugdiscoverychemistry.comnih.govlanl.gov The integration of AI and ML into the research workflow for this compound promises to reduce the time and cost of experimentation while expanding the accessible chemical space. nih.govnih.gov

Table 1: Applications of AI/ML in this compound Research

| Application Area | AI/ML Technique | Potential Impact |

|---|---|---|

| Reaction Optimization | Bayesian Optimization, Reinforcement Learning | Faster identification of optimal reaction conditions (temperature, pressure, catalyst) for higher yields and selectivity. nih.govdntb.gov.ua |

| Novel Derivative Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | De novo design of molecules with specific biological or material properties based on the this compound scaffold. drugdiscoverychemistry.comnih.gov |

| Retrosynthesis Planning | Neural Networks, Tree Search Algorithms | Prediction of efficient synthetic pathways for complex target molecules derived from this compound. |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models | Rapid screening of virtual libraries of this compound derivatives for desired properties, reducing the need for extensive experimental testing. |

Development of Advanced Catalytic Systems for Novel Transformations of this compound

The development of novel and highly efficient catalytic systems is a cornerstone of modern organic synthesis. For this compound, future research will focus on creating advanced catalysts that can mediate new types of chemical transformations, leading to a wider range of valuable derivatives. This includes the design of catalysts for selective C-H functionalization, asymmetric synthesis, and other challenging reactions.

Homogeneous catalysis, with its potential for high tunability, will continue to be a major area of investigation. cnr.it Researchers will likely explore the use of transition metal complexes with tailored ligands to achieve precise control over reactivity and selectivity in reactions involving this compound. cnr.it For example, ruthenium-based catalysts have shown promise in the isomerization and oxidation of related cyclohexenol (B1201834) derivatives. researchgate.net

Heterogeneous catalysis also offers significant advantages, particularly in terms of catalyst recovery and reuse, which aligns with the principles of green chemistry. The development of solid-supported catalysts, such as metal nanoparticles on porous materials, could provide robust and recyclable systems for the transformation of this compound. Furthermore, the combination of biocatalysis with chemocatalysis presents a powerful strategy for accessing complex and chiral molecules. nih.gov

Exploration of Unconventional Synthetic Pathways

Moving beyond traditional synthetic methods, future research will delve into unconventional pathways for the synthesis and modification of this compound. These innovative approaches aim to improve efficiency, reduce environmental impact, and provide access to novel chemical structures.

One promising area is the use of flow chemistry. rsc.org Continuous-flow reactors offer enhanced control over reaction parameters, improved safety for handling hazardous reagents, and the potential for seamless integration of multiple reaction steps. rsc.org This technology could be applied to develop more efficient and scalable syntheses of this compound and its derivatives.

Organocatalysis, which utilizes small organic molecules as catalysts, is another area of growing interest. mdpi.com This approach avoids the use of often toxic and expensive metal catalysts and can provide unique reactivity and selectivity. The application of organocatalysis to reactions involving this compound could lead to the development of greener and more cost-effective synthetic methods. Additionally, cascade reactions, where multiple bond-forming events occur in a single operation, offer a powerful strategy for rapidly increasing molecular complexity from simple starting materials like this compound. researchgate.net

Sustainable and Circular Economy Approaches in the Lifecycle of this compound

In line with the global shift towards a more sustainable chemical industry, future research on this compound will increasingly focus on incorporating principles of the circular economy. researchgate.netresearchgate.net This involves considering the entire lifecycle of the compound, from its synthesis using renewable feedstocks to its end-of-life, with an emphasis on recycling and waste minimization.

The synthesis of this compound from bio-based starting materials is a key objective. researchgate.net This could involve the use of terpenes or other natural products as precursors, reducing the reliance on fossil fuels. nih.gov Biocatalysis, using enzymes or whole-cell systems, offers a green and highly selective approach to synthesizing and modifying this compound and related compounds. researchgate.net

Furthermore, the development of processes to recover and reuse solvents and catalysts used in the synthesis of this compound will be crucial. Designing reactions that generate minimal waste and byproducts is another important aspect of this sustainable approach. Ultimately, the goal is to create a closed-loop system where the resources used to produce this compound are utilized as efficiently as possible, minimizing the environmental footprint of this valuable chemical compound.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-methyl-2-cyclohexen-1-ol |

| 1-methyl-3-(3-methyl-2-cyclohexen-1-yl)oxycyclohexene |

| 3-methyl-2-cyclohexen-1-ol |

| 3-methyl-2-cyclohexenone |

| 3-methylcyclohexanone |

Q & A

Q. What are the optimal synthetic routes for 1,3,3-Trimethylcyclohexan-1-ol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves alkylation or methylation of cyclohexanol derivatives. A common approach is the use of methylating agents (e.g., methyl iodide) under basic conditions (e.g., KOH or NaH) to introduce methyl groups at the 1- and 3-positions. For example:

- Step 1 : Start with cyclohexanone and perform a Grignard reaction with methyl magnesium bromide to introduce methyl groups .

- Step 2 : Reduce the ketone intermediate to the alcohol using NaBH₄ or LiAlH₄.

- Optimization : Adjust reaction temperature (0–25°C), solvent polarity (THF or diethyl ether), and stoichiometry to minimize side products like over-alkylated derivatives. Yields >70% are achievable with careful control .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- Methodological Answer :

- ¹H NMR : Expect signals for the hydroxyl proton (δ 1.5–2.0 ppm, broad), axial/equatorial methyl groups (δ 0.8–1.2 ppm), and cyclohexane ring protons (δ 1.2–1.8 ppm). Splitting patterns help confirm stereochemistry .

- ¹³C NMR : Peaks for quaternary carbons (C1 and C3) appear at δ 70–80 ppm, while methyl carbons resonate at δ 20–25 ppm .

- IR Spectroscopy : A strong O-H stretch (~3200–3600 cm⁻¹) and C-O stretch (~1050–1150 cm⁻¹) confirm the alcohol moiety .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity and interaction with biological targets?

- Methodological Answer :

- Steric Effects : The 1,3,3-trimethyl configuration creates significant steric hindrance, reducing nucleophilic attack at the hydroxyl group. This is critical in designing enzyme inhibitors where bulky substituents block active sites .

- Conformational Analysis : Chair conformations dominate, with axial methyl groups increasing ring strain. Computational methods (DFT or MD simulations) predict energy barriers for ring flipping (~10–15 kcal/mol) .

- Case Study : In antinociceptive studies, analogs with similar steric profiles showed 30% higher binding affinity to TRPA1 channels compared to linear alcohols .

Q. What are the challenges in elucidating the reaction mechanisms of this compound under varying pH conditions, and how can kinetic studies be designed to address these?

- Methodological Answer :

- Acidic Conditions : The hydroxyl group may protonate, facilitating elimination reactions. Monitor dehydration products (e.g., cyclohexene derivatives) via GC-MS. Use deuterated solvents (D₂O) to track proton transfer kinetics .

- Basic Conditions : Deprotonation leads to alkoxide formation, enhancing nucleophilic substitution. Conduct pseudo-first-order kinetics with excess NaOH and track progress via UV-Vis (λ = 260 nm for intermediate enolates) .

- Data Contradictions : Conflicting reports on oxidation rates (e.g., KMnO₄ vs. CrO₃) can arise from solvent effects. Use a controlled matrix (e.g., 50% aqueous acetone) to standardize comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.